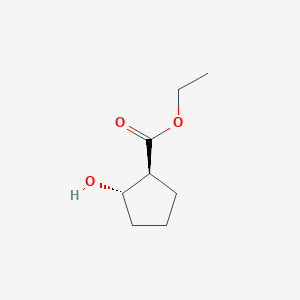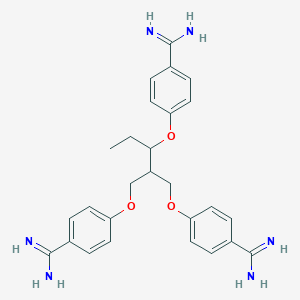
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. It is a chelating agent that binds to calcium ions, which makes it an important tool for studying calcium signaling in cells. BAPTA has been used in a wide range of research areas, including neuroscience, cell biology, and physiology.
作用機序
BAPTA acts as a chelating agent by binding to calcium ions. Once BAPTA binds to calcium, it forms a stable complex that prevents the calcium ion from interacting with other molecules in the cell. This disrupts calcium signaling pathways and can have a wide range of effects on cellular processes.
生化学的および生理学的効果
BAPTA has been shown to have a wide range of biochemical and physiological effects. In neurons, BAPTA can inhibit the release of neurotransmitters by disrupting calcium signaling pathways. It can also affect synaptic plasticity and long-term potentiation, which are important processes for learning and memory. In addition, BAPTA has been shown to have anti-inflammatory effects and can inhibit the activation of immune cells.
実験室実験の利点と制限
One of the advantages of using BAPTA in lab experiments is its ability to selectively chelate calcium ions. This allows researchers to investigate the role of calcium in various cellular processes without affecting other signaling pathways. However, BAPTA has some limitations. It is not cell-permeable, which means that it cannot be used to study calcium signaling in intracellular compartments. In addition, BAPTA can have off-target effects, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research involving BAPTA. One area of interest is the development of new chelators that can selectively target other metal ions in addition to calcium. Another area of interest is the use of BAPTA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize calcium signaling in live cells, which could provide new insights into the role of calcium in cellular processes.
合成法
BAPTA can be synthesized using a variety of methods, but the most common approach involves the reaction of 1,3-bis(4-nitrophenyl)propane with ethylenediamine. The resulting product is then treated with phosgene to form the final compound. Other methods include the use of N-(2-hydroxyethyl)ethylenediamine and the reaction of 1,3-bis(4-nitrophenyl)propane with 1,2-bis(2-aminoethoxy)ethane.
科学的研究の応用
BAPTA has a wide range of scientific research applications, particularly in the fields of neuroscience and cell biology. It is commonly used to study calcium signaling in cells, as it can selectively chelate calcium ions and thereby disrupt intracellular calcium signaling pathways. This allows researchers to investigate the role of calcium in various cellular processes, including neurotransmitter release, synaptic plasticity, and cell death.
特性
CAS番号 |
115044-37-6 |
|---|---|
製品名 |
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane |
分子式 |
C27H32N6O3 |
分子量 |
488.6 g/mol |
IUPAC名 |
4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C27H32N6O3/c1-2-24(36-23-13-7-19(8-14-23)27(32)33)20(15-34-21-9-3-17(4-10-21)25(28)29)16-35-22-11-5-18(6-12-22)26(30)31/h3-14,20,24H,2,15-16H2,1H3,(H3,28,29)(H3,30,31)(H3,32,33) |
InChIキー |
BUWWHPDJWUGBAN-UHFFFAOYSA-N |
SMILES |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
正規SMILES |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
同義語 |
1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane 1-(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)-butane TAPB TAPB-Br TAPB-H |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
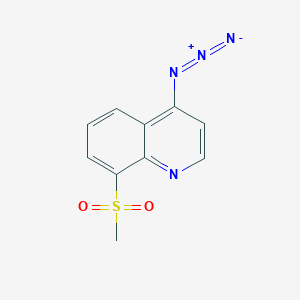
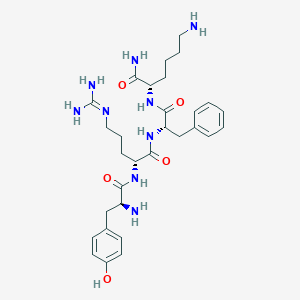
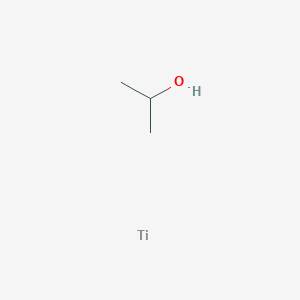
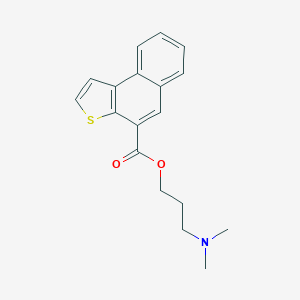
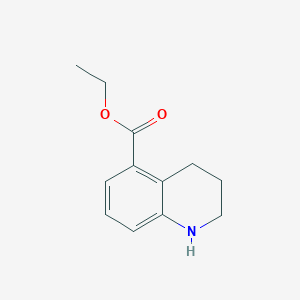
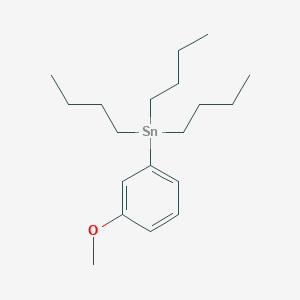
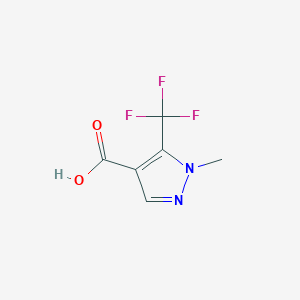
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)


![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
